molecular formula C7H10N2O B015369 1-Methyl-1,4-dihydronicotinamide CAS No. 17750-23-1

1-Methyl-1,4-dihydronicotinamide

Cat. No.: B015369
CAS No.: 17750-23-1
M. Wt: 138.17 g/mol
InChI Key: HOERLBZJYLYWEY-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide, a form of vitamin B3. It is a biologically active compound that plays a significant role in various biochemical processes. This compound is known for its ability to inhibit the β-elimination activity of human serine racemase through binding to an allosteric and hydrophobic site on the enzyme .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,4-dihydronicotinamide interacts with various enzymes, proteins, and other biomolecules. It inhibits the β-elimination activity of human serine racemase (hSR) through binding to an allosteric and hydrophobic site on the enzyme . This interaction influences the enzyme’s function and the overall biochemical reaction.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase cellular NAM concentration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the β-elimination activity of human serine racemase (hSR) through binding to an allosteric and hydrophobic site on the enzyme .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,4-dihydronicotinamide can be synthesized from nicotinamide derivatives. One common method involves the reduction of nicotinamide riboside chloride using sodium dithionate as a reducing agent. The reaction is typically carried out in water at room temperature under anaerobic conditions to achieve a high yield . The product can be purified using column chromatography, and its structure confirmed through various analytical techniques such as HPLC, NMR, LC-MS, FTIR, and UV-vis spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available nicotinamide riboside chloride and sodium dithionate. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4-dihydronicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-1,4-dihydronicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory effects on human serine racemase and its ability to participate in reversible hydride transfer reactions. These properties make it a valuable compound in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-4H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOERLBZJYLYWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170318
Record name N-Methyl-1,4-dihydronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17750-23-1
Record name N-Methyl-1,4-dihydronicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1,4-dihydronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-Methyl-1,4-dihydronicotinamide?

A1: this compound, also known as 1-methyl-1,4-dihydropyridine-3-carboxamide, possesses the following structural features:

  • Spectroscopic Data: While specific details require referencing individual research papers, studies often utilize techniques like UV−vis−NIR spectroscopy [] to characterize 1,4-MeNDH and its radical ions.

Q2: How does this compound interact with other molecules?

A: 1,4-MeNDH is known to engage in hydride transfer reactions. Research has shown it can donate a hydride ion (H-) to MeND+ iodide, resulting in the formation of 1,6-MeNDH. Conversely, 1,6-MeNDH can donate a hydride to MeND+ to yield 1,4-MeNDH, establishing an equilibrium between the two isomers in the presence of catalytic MeND+. [] This reversible hydride transfer ability is central to its biological significance and potential applications.

Q3: How is computational chemistry used in understanding this compound?

A: Computational chemistry plays a crucial role in elucidating the properties and behavior of 1,4-MeNDH. Several studies have employed techniques like CNDO/2 [, , ], EHT [, ], and quantum-chemical methods [] to study its electronic structure, reactivity, interactions with other molecules like acetaldehyde, and the influence of solvents on its conformation. These simulations provide valuable insights into its molecular behavior and guide experimental research.

Q4: What is known about the stability and formulation of this compound?

A4: Research specifically addressing the stability of 1,4-MeNDH under various conditions and potential formulation strategies is limited within the provided papers. Given its structural similarity to NADH, which is known to be susceptible to degradation, understanding the stability of 1,4-MeNDH in different environments, including various solvents, pH levels, and temperatures, is crucial for its practical applications.

Q5: Have there been any studies on the "acid product" of this compound?

A: Yes, a crystalline dimeric acid product of 1,4-MeNDH has been identified and characterized. [, ] This product, with twice the molecular weight of 1,4-MeNDH, forms monoclinic crystals. Its structure was determined using X-ray analysis, revealing details about its dimeric nature and crystal packing.

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